3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with phenol to form 2-[(2-chlorobenzyl)oxy]phenol. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of this hydrazide with 4-methoxybenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 3-{3-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
- 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide
- 3-(2-chlorobenzyloxy)phenylboronic acid
Uniqueness
The uniqueness of 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H21ClN4O3 |
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Molecular Weight |
460.9 g/mol |
IUPAC Name |
3-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21ClN4O3/c1-32-19-12-10-17(11-13-19)15-27-30-25(31)23-14-22(28-29-23)20-7-3-5-9-24(20)33-16-18-6-2-4-8-21(18)26/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+ |
InChI Key |
HWYNUCCRVAJTOA-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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